PI3Kδ Inhibition: CAS 38646-29-6 Exhibits a 9 nM IC50, Distinct from Ultra-Potent Analogs
In a direct competitive fluorescence polarization assay measuring binding affinity to the PI3Kδ catalytic subunit, Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol (CAS 38646-29-6) demonstrated an IC50 of 9 nM [1]. This value indicates potent target engagement but is notably less potent than the close structural analog CHEMBL2165506 (IC50 = 0.480 nM) [2] and the FDA-approved PI3Kδ inhibitor Idelalisib (IC50 = 2.5 nM) [3]. This level of potency is valuable for research applications where a less potent, tool-like compound is needed to study pathway modulation without complete target saturation.
| Evidence Dimension | PI3Kδ Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | CHEMBL2165506 (IC50 = 0.480 nM) and Idelalisib (IC50 = 2.5 nM) |
| Quantified Difference | CAS 38646-29-6 is 19-fold less potent than CHEMBL2165506 and 3.6-fold less potent than Idelalisib. |
| Conditions | Competitive fluorescence polarization assay after 30 minutes of incubation. |
Why This Matters
This potency provides a valuable middle ground for scientists who need a potent PI3Kδ inhibitor that is not the most potent available, allowing for more nuanced dose-response studies and the creation of controlled experimental systems.
- [1] BindingDB. (n.d.). BDBM50394917 (CHEMBL2165505) Activity Data. View Source
- [2] BindingDB. (n.d.). BDBM50394916 (CHEMBL2165506) Activity Data. View Source
- [3] Sigma-Aldrich. (n.d.). Idelalisib ≥98% (HPLC), powder, PI3Kδ inhibitor. View Source
